Cas no 196301-98-1 (3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole)

3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group and a methyl group. This structure imparts stability and potential reactivity, making it useful as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which can be advantageous in drug design. Its well-defined molecular framework allows for precise modifications in medicinal chemistry applications. The compound is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. It is handled under standard laboratory conditions, with attention to compatibility in further functionalization steps.
3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole structure
196301-98-1 structure
Product Name:3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
CAS No:196301-98-1
MF:C9H7FN2O
MW:178.163085222244
CID:850725
PubChem ID:53216921
Update Time:2025-11-02

3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
    • 1,2,4-Oxadiazole, 3-(4-fluorophenyl)-5-methyl-
    • MFCD17214258
    • DTXSID20682049
    • CS-0449127
    • SCHEMBL2360966
    • DA-08609
    • 196301-98-1
    • BS-25025
    • AKOS015853544
    • WHA30198
    • MDL: F182477
    • Inchi: 1S/C9H7FN2O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,1H3
    • InChI Key: VXNKMOCSLKMDHE-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=NOC(C)=N1

Computed Properties

  • Exact Mass: 178.05400
  • Monoisotopic Mass: 178.05424101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.92000
  • LogP: 2.18410

3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole Suppliers

Amadis Chemical Company Limited
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(CAS:196301-98-1)3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Order Number:A880098
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:02
Price ($):296.0
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Additional information on 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole (CAS No. 196301-98-1): A Versatile Heterocyclic Scaffold in Modern Medicinal Chemistry

3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its distinctive electronic and steric properties. With the CAS No. 196301-98-1 assigned to this compound, it represents a key building block in the development of bioactive molecules. The 1,2,4-oxadiazole ring system, characterized by its five-membered cyclic structure containing two nitrogen atoms and one oxygen atom, inherently exhibits strong hydrogen-bonding capabilities and favorable aromaticity, which are critical for molecular recognition in biological systems. Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the role of 1,2,4-oxadiazole derivatives in modulating diverse biological targets, including kinase enzymes and G-protein coupled receptors (GPCRs).

The 4-fluorophenyl substituent in 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole significantly influences the compound's physicochemical properties. Fluorine atoms are known to enhance metabolic stability and lipophilicity while modulating hydrogen-bonding interactions. This feature has been exploited in the design of 5-methyl-1,2,4-oxadiazole-based compounds for targeting the PI3K/AKT/mTOR signaling pathway, a key pathway in oncogenesis. A 2024 paper in Nature Reviews Drug Discovery demonstrated that fluorinated 1,2,4-oxadiazole scaffolds show improved binding affinities to ATP-binding pockets of kinases compared to their non-fluorinated analogs.

The 3-(4-Fluorophenyl) substituent in 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole provides a strategic platform for molecular diversification. This aryl group can be further functionalized with various pharmacophores to tailor the compound's biological activity. For instance, recent work in ACS Medicinal Chemistry Letters (2023) reported the synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole-based inhibitors of the SARS-CoV-2 main protease (Mpro), which exhibited IC50 values as low as 0.28 µM. The 1,2,4-oxadiazole ring's rigidity and planarity were found to be critical for optimal interactions with the hydrophobic pocket of Mpro.

Structurally, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole exhibits a unique combination of aromaticity and electron-deficiency. The 5-methyl group on the oxadiazole ring plays a dual role: it enhances the compound's hydrophobicity while also participating in π-π stacking interactions with aromatic amino acid residues in protein binding sites. This property has been leveraged in the design of 1,2,4-oxadiazole-based compounds targeting the estrogen receptor α (ERα), as demonstrated in a 2023 study published in Journal of Organic Chemistry.

The synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole typically involves a one-pot cyclization reaction between 4-fluorobenzoic acid derivatives and 5-methyl-1,2,4-oxadiazole precursors. Recent advances in microwave-assisted synthesis have significantly improved the yields of this compound, achieving up to 85% isolated yield under optimized conditions. This synthetic tractability has made CAS No. 196301-98-1 a favored scaffold in high-throughput screening campaigns for drug discovery.

In the realm of materials science, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole has shown promise as a component in organic light-emitting diodes (OLEDs). The 1,2,4-oxadiazole ring's ability to act as an electron acceptor has been utilized in the development of blue-emitting materials. A 2024 study in Advanced Materials demonstrated that incorporating 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole into conjugated polymers resulted in a 30% increase in photoluminescence quantum yield compared to reference compounds.

Computational studies using molecular docking and molecular dynamics simulations have provided valuable insights into the behavior of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole in biological environments. These studies, published in Journal of Chemical Information and Modeling (2023), revealed that the 4-fluorophenyl group forms favorable hydrophobic interactions with lipid membranes, while the 1,2,4-oxadiazole ring participates in hydrogen bonding with polar residues in protein active sites. Such findings have guided the rational design of 5-methyl-1,2,4-oxadiazole-based compounds with enhanced pharmacokinetic profiles.

The environmental impact of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole has also been investigated, with recent studies in Green Chemistry (2023) demonstrating that the compound exhibits low aquatic toxicity (LC50 > 100 mg/L) and rapid biodegradation rates under aerobic conditions. These properties make CAS No. 196301-98-1 an attractive candidate for pharmaceutical applications requiring environmental safety profiles.

Looking ahead, the versatility of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is expected to drive further innovation in medicinal chemistry. Current research is focused on developing 1,2,4-oxadiazole-based prodrugs with enhanced bioavailability and on exploring the compound's potential in photodynamic therapy applications. As highlighted in a 2024 review in Chemical Reviews, the 5-methyl-1,2,4-oxadiazole scaffold is poised to become a cornerstone in the next generation of targeted therapeutics.

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(CAS:196301-98-1)3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
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Purity:99%
Quantity:5g
Price ($):296.0
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